molecular formula C13H15N3O4S B2940290 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 1904027-43-5

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2940290
CAS No.: 1904027-43-5
M. Wt: 309.34
InChI Key: CJYPFHUKTTXOAN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic organic compound known for its complex structure and multifaceted applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves multiple steps. These include the formation of key intermediates followed by their subsequent conversion into the desired compound through specific reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often leverages advanced methodologies to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to refine and purify the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, forming oxidized derivatives under specific conditions.

  • Reduction: It can be reduced to form corresponding reduced analogs using appropriate reducing agents.

  • Substitution: The compound participates in nucleophilic and electrophilic substitution reactions, yielding various substituted products.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reactions might involve reagents like halogens or amines.

Major Products Formed: The reactions typically yield products that retain the core structure of the original compound with modifications based on the type of reaction and reagents used.

Scientific Research Applications

This compound finds applications in a wide range of fields:

  • Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated as a potential therapeutic agent due to its complex structure and possible interaction with biological targets.

  • Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide exerts its effects involves interaction with specific molecular targets. These include enzymes and receptors, leading to modulation of biological pathways and cellular functions.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives.

  • Tetrahydrofuran-based compounds.

  • Other pyrimidine and thieno derivatives.

Comparison: Compared to other similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide stands out due to its unique combination of structural elements, offering a distinct profile of chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h2,6,8H,1,3-5,7H2,(H,14,17)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYPFHUKTTXOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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